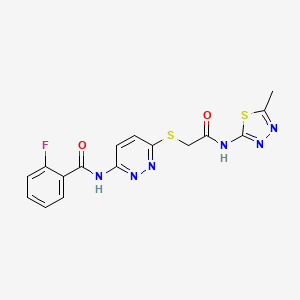
2-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C16H13FN6O2S2 and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-fluoro-N-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a novel synthetic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a fluorine atom, a benzamide group, and a thiadiazole ring that contribute to its biological activity.
Biological Activity Overview
The biological activity of the compound is largely attributed to the presence of the 1,3,4-thiadiazole ring and its derivatives. Thiadiazoles have been documented to exhibit various pharmacological effects including:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties due to their ability to inhibit key microbial enzymes.
- Antitumor Activity : Research indicates that compounds containing thiadiazole moieties can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.
- Anti-inflammatory Effects : Many thiadiazole derivatives have been identified as potential COX inhibitors, suggesting their role in managing inflammatory conditions.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : The benzamide portion may facilitate binding to various receptors, enhancing the compound's pharmacological profile.
- Cell Cycle Interference : Studies suggest that thiadiazole derivatives can disrupt normal cell cycle functions, leading to increased apoptosis in malignant cells.
Antimicrobial Activity
A study evaluating a series of thiadiazole derivatives found that those similar in structure to our compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL, indicating strong antimicrobial potential .
Antitumor Effects
In vitro studies demonstrated that the compound induced significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values were reported around 10 µM after 48 hours of treatment, showcasing promising antitumor activity .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects attributed to thiadiazole derivatives through COX-II inhibition. Compounds similar to our target showed IC50 values of less than 1 µM against COX-II enzymes, suggesting effective anti-inflammatory capabilities .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-fluoro-N-[6-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6O2S2/c1-9-20-23-16(27-9)19-13(24)8-26-14-7-6-12(21-22-14)18-15(25)10-4-2-3-5-11(10)17/h2-7H,8H2,1H3,(H,18,21,25)(H,19,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVLVWPVQPHQKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














